3-Phenyl-1-(pyridin-4-YL)propan-1-amine
Description
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenyl-1-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(13-8-10-16-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11,14H,6-7,15H2 |
InChI Key |
CQQZVMNTFCKPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyridin-4-YL)propan-1-amine typically involves the reaction of a pyridine derivative with a phenylpropylamine precursor. One common method includes the use of reductive amination, where the pyridine aldehyde reacts with phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(pyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-1-(pyridin-4-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(pyridin-4-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter systems or enzyme inhibition.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
The structural arrangement of substituents significantly impacts physicochemical and biological properties. Key analogs include:
Key Findings :
- Substituent Effects : Methyl groups on the amine (e.g., (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-4-yl)propan-1-amine) enhance lipophilicity, improving membrane permeability but may reduce solubility .
- Heterocyclic Modifications : Introduction of fluorophenyl and imidazolyl-pyrimidinyl groups (as in ) increases molecular complexity and target specificity, often correlating with higher receptor-binding potency.
Stereochemical and Salt Form Comparisons
- Stereochemistry : The (3RS) diastereomer of N,N-Dimethyl-3-phenyl-3-(pyridin-4-yl)propan-1-amine exhibits distinct pharmacokinetic profiles, with the racemic form commonly used in impurity standards .
- Salt Forms : The sesquifumarate salt of (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-4-yl)propan-1-amine (CAS: n/a) improves aqueous solubility, making it preferable for formulation over the free base .
Implications for Drug Design
- Pyridinyl Positioning : Para-substitution on pyridine (as in the parent compound) maximizes π-π stacking interactions in enzymatic pockets, critical for antiviral activity .
- Fluorine Incorporation : Fluorinated analogs (e.g., 3-(3-fluorophenyl) derivatives) exhibit enhanced metabolic stability and bioavailability .
- Salt Selection : Salt forms (e.g., sesquifumarate) mitigate solubility challenges, a strategy employed in FDA-approved drugs .
Biological Activity
3-Phenyl-1-(pyridin-4-YL)propan-1-amine, a compound with the molecular formula C14H16N2, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action.
Chemical Structure and Properties
The compound consists of a phenyl group and a pyridin-4-yl group attached to a propan-1-amine backbone. Its structural uniqueness contributes to its diverse biological activities. The molecular weight of this compound is approximately 212.3 g/mol , and it is often characterized by its high purity levels in research applications.
| Property | Value |
|---|---|
| CAS No. | 1093602-21-1 |
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.3 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it has shown promising results:
- Minimum Inhibitory Concentration (MIC) values for certain bacterial strains were reported at concentrations as low as 250 µg/mL , indicating effective inhibition of growth compared to standard antibiotics like oxytetracycline .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. It is believed to interact with specific cellular pathways that regulate cell proliferation and apoptosis. For instance:
- In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors, altering signaling pathways that lead to increased apoptosis or decreased proliferation.
- Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress within cells, leading to cell death in cancerous cells while sparing normal cells.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antifungal Activity : A related study synthesized novel compounds with similar structures that displayed high antifungal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea.
- Pharmacological Characterization : Another study characterized structural analogs and their pharmacological profiles, emphasizing the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
